Venlafaxine - 93413-69-5

Venlafaxine

Catalog Number: EVT-459392
CAS Number: 93413-69-5
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Venlafaxine hydrochloride is a synthetically derived antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) []. In scientific research, venlafaxine serves as a valuable tool for exploring the roles of serotonin and norepinephrine in various biological processes, including mood regulation, pain perception, and stress response.

O-Desmethylvenlafaxine

Compound Description: O-Desmethylvenlafaxine is the major active metabolite of venlafaxine. Like venlafaxine, it is a serotonin-norepinephrine reuptake inhibitor (SNRI) [, , , , , , , ]. It has a longer half-life than venlafaxine (11 hours vs. 5 hours) [].

Relevance: O-Desmethylvenlafaxine is formed from venlafaxine through O-demethylation, primarily catalyzed by the CYP2D6 enzyme [, ]. Understanding the formation and activity of this metabolite is crucial as it contributes significantly to the therapeutic effect of venlafaxine [].

Desvenlafaxine

Compound Description: Desvenlafaxine is a newer antidepressant medication that is the synthetically produced, active major metabolite of venlafaxine [, ]. It acts as a potent SNRI and is approved for treating Major Depressive Disorder [].

Relevance: Desvenlafaxine is structurally very similar to venlafaxine. Its development aimed to provide a treatment option with potentially improved tolerability and fewer drug interactions compared to venlafaxine [, ].

Caffeine

Compound Description: Caffeine is a widely consumed stimulant often used as a probe drug in studies examining the activity of the cytochrome P450 enzyme, CYP1A2 [].

Relevance: A study investigated the potential for venlafaxine to inhibit CYP1A2 activity, which could lead to drug interactions. Using caffeine as a probe, the research found that venlafaxine did not significantly alter caffeine metabolism, indicating a low risk of interactions through CYP1A2 inhibition [].

Dextromethorphan

Compound Description: Dextromethorphan is a cough suppressant that is metabolized by the CYP2D6 enzyme to its active metabolite, dextrorphan []. It is frequently used as a probe substance in studies to assess CYP2D6 activity.

Relevance: The study used dextromethorphan to confirm the inhibitory effect of melperone on CYP2D6, the primary enzyme responsible for venlafaxine metabolism. By measuring the dextromethorphan/dextrorphan ratio, researchers can evaluate the extent of CYP2D6 inhibition by co-administered drugs, which could impact venlafaxine levels [].

Mianserin

Compound Description: Mianserin is a tetracyclic antidepressant medication that is known to interact with various cytochrome P450 enzymes involved in drug metabolism [].

Relevance: In a case report, mianserin was co-administered with venlafaxine, resulting in significantly elevated venlafaxine plasma concentrations []. This interaction likely occurred due to mianserin's inhibitory effect on CYP2D6, impacting venlafaxine metabolism [].

Propranolol

Compound Description: Propranolol is a beta-blocker medication used to treat various cardiovascular conditions. It is known to be metabolized by the CYP2D6 enzyme [].

Relevance: In the case report involving unusually high venlafaxine levels, the patient was also taking propranolol []. While not a direct inhibitor, propranolol's metabolism by CYP2D6 could potentially contribute to competitive inhibition, leading to the observed elevated venlafaxine levels [].

Thioridazine

Compound Description: Thioridazine is an antipsychotic medication. It is recognized as a strong inhibitor of the CYP2D6 enzyme [].

Relevance: The addition of thioridazine to the patient already receiving venlafaxine, mianserin, and propranolol resulted in a further increase in venlafaxine concentrations []. This finding further supports the significant role of CYP2D6 in venlafaxine metabolism and highlights the potential for drug interactions with co-administered CYP2D6 inhibitors [].

(S)-Venlafaxine and (R)-Venlafaxine

Relevance: In a case report involving a patient with high venlafaxine levels, the researchers measured the concentrations of both venlafaxine enantiomers []. Interestingly, the (S)-enantiomer concentration was initially almost twice as high as the (R)-enantiomer, suggesting potential stereoselective metabolism of venlafaxine [].

1,7-Dimethylxanthine, 3,7-Dimethylxanthine, 1,7-Dimethyluric Acid, 1-Methylxanthine, 1-Methyluric acid, and 5-Acetylamino-6-amino-3-methyluracil

Compound Description: These compounds are metabolites of caffeine, primarily formed through the activity of the CYP1A2 enzyme [].

Relevance: The study used these caffeine metabolites to assess the impact of venlafaxine on CYP1A2 activity []. By measuring the ratios of these metabolites in urine, researchers can evaluate the extent of CYP1A2 activity, which was found to be minimally affected by venlafaxine [].

Topotecan

Compound Description: Topotecan is an anticancer drug that is a known substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are drug efflux transporters [].

Relevance: The study used topotecan as a probe to investigate the effect of venlafaxine on drug efflux transport activity in vivo []. The study found that venlafaxine treatment significantly reduced the oral bioavailability of topotecan, suggesting that venlafaxine can induce drug efflux transporter expression and potentially impact the pharmacokinetics of co-administered drugs that are substrates of these transporters [].

Paroxetine

Compound Description: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) antidepressant [, ].

Relevance: A clinical trial directly compared the efficacy and tolerability of venlafaxine to paroxetine in treating depression []. The findings suggested that venlafaxine might be more effective than paroxetine in achieving remission from depressive symptoms.

Fluoxetine

Compound Description: Fluoxetine is another SSRI commonly used to treat depression [, ].

Relevance: Fluoxetine was used as a comparator drug in several studies investigating the efficacy and safety of venlafaxine for depression treatment and recurrence prevention [, ].

Imipramine

Compound Description: Imipramine is a tricyclic antidepressant (TCA) that has been used to treat depression [, ].

Trazodone

Compound Description: Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) that is used to treat depression and insomnia [].

Alprazolam

Compound Description: Alprazolam is a benzodiazepine medication primarily used to treat anxiety and panic disorder. It is metabolized by the CYP3A4 enzyme [].

Relevance: A study examined the potential of venlafaxine to inhibit the CYP3A4 enzyme using alprazolam as a probe []. The results indicated that venlafaxine did not inhibit alprazolam metabolism, suggesting a low likelihood of clinically significant drug interactions mediated by CYP3A4 [].

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. It is primarily metabolized by the CYP2D6 enzyme to its active metabolite, 9-hydroxyrisperidone [].

Relevance: The study investigated the utility of the risperidone metabolic ratio (risperidone/9-hydroxyrisperidone) as a predictor of the CYP2D6 poor metabolizer genotype []. This is relevant because venlafaxine is also extensively metabolized by CYP2D6. Therefore, individuals with reduced CYP2D6 activity, such as poor metabolizers, may experience altered drug levels and require dosage adjustments for both risperidone and venlafaxine [].

Tandospirone

Compound Description: Tandospirone is an anxiolytic medication with a distinct mechanism of action from traditional benzodiazepines [].

Relevance: A study examined the combined use of tandospirone with venlafaxine in treating depressive disorders []. The research suggested that this combination might lead to faster symptom improvement compared to venlafaxine alone.

Estradiol

Compound Description: Estradiol is an estrogen hormone commonly used in hormone replacement therapy for menopausal women [].

Relevance: A clinical trial compared the efficacy of low-dose estradiol to venlafaxine in alleviating vasomotor symptoms (hot flashes) in menopausal women []. The study found that both treatments were effective, with estradiol potentially being slightly more effective than venlafaxine.

Melperone

Compound Description: Melperone is a butyrophenone antipsychotic often used for its sedative effects [].

Relevance: A study identified melperone as an inhibitor of the CYP2D6 enzyme, which is the primary metabolic pathway for venlafaxine []. This finding highlights a potential drug interaction that could lead to increased venlafaxine levels when these two medications are co-administered.

Apatinib

Compound Description: Apatinib is a tyrosine kinase inhibitor medication primarily used in cancer treatment. It is known to interact with drug-metabolizing enzymes [].

Relevance: A study in rats investigated the impact of apatinib on the pharmacokinetics of venlafaxine []. The study found that apatinib increased the exposure to both venlafaxine and its active metabolite O-desmethylvenlafaxine, suggesting a potential for drug interaction that could lead to increased venlafaxine levels and potential toxicity. The study also identified apatinib as a mixed inhibitor of venlafaxine metabolism in rat and human liver microsomes, providing a potential mechanism for this interaction [].

Source and Classification

Venlafaxine was first approved for use in the United States in 1993. It belongs to the class of medications known as antidepressants and is often prescribed when other treatments have failed. The compound is synthesized from various chemical precursors, primarily involving the reaction of 4-methoxyphenylacetonitrile with cyclohexanone.

Synthesis Analysis

Methods and Technical Details

The synthesis of venlafaxine has evolved over the years, with several methods reported in scientific literature. A notable method involves a single-step process starting from a cyano-intermediate, specifically 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This intermediate undergoes a reaction with dimethylamine hydrochloride in the presence of a transition metal catalyst under hydrogen atmosphere, yielding venlafaxine with high efficiency .

Molecular Structure Analysis

Crystallography

Crystallographic studies have revealed different polymorphic forms of venlafaxine, including its hydrochloride salt. Techniques such as powder X-ray diffraction and differential scanning calorimetry have been employed to characterize these forms, confirming their stability and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Venlafaxine undergoes several chemical reactions during its synthesis. The initial step involves the formation of an intermediate through condensation reactions, followed by reduction processes that convert nitriles into amines. For instance, the cyano-intermediate can be reduced using rhodium on alumina catalyst under hydrogen pressure to yield an amino alcohol precursor that is subsequently methylated using formaldehyde and formic acid through the Eschweiler-Clarke reaction to produce venlafaxine .

Mechanism of Action

Process and Data

Venlafaxine acts primarily by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, which enhances their availability for neurotransmission. This dual-action mechanism differentiates it from selective serotonin reuptake inhibitors that only target serotonin. The inhibition of norepinephrine reuptake is particularly pronounced at higher doses, leading to increased levels of both neurotransmitters in the brain .

The pharmacodynamics involve binding to serotonin transporter proteins and norepinephrine transporter proteins, effectively blocking their reabsorption into presynaptic neurons. This process contributes to its antidepressant effects and alleviates symptoms associated with anxiety disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 101-103 °C.
  • Solubility: Poorly soluble in water; solubility can be enhanced through salt formation techniques.

Chemical Properties

  • pKa: Approximately 9.5 (indicating it is weakly basic).
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Partition Coefficient: LogP value indicates moderate lipophilicity, influencing its absorption profile.

These properties are critical for understanding how venlafaxine behaves in biological systems and its formulation in pharmaceutical products.

Applications

Scientific Uses

Venlafaxine is primarily used in clinical settings for treating various mood disorders. Beyond its use as an antidepressant, research has indicated potential applications in managing chronic pain conditions such as fibromyalgia and neuropathic pain due to its effects on norepinephrine levels.

Recent studies have also explored novel formulations, such as venlafaxine-caffeic acid salts, aimed at improving solubility and bioavailability for enhanced therapeutic efficacy . These advancements highlight ongoing research efforts to optimize venlafaxine's pharmacological profile for better patient outcomes.

Properties

CAS Number

93413-69-5

Product Name

Venlafaxine

IUPAC Name

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3

InChI Key

PNVNVHUZROJLTJ-UHFFFAOYSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Solubility

Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/

Synonyms

1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol HCl
Cyclohexanol, 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-, hydrochloride
Dobupal
Efexor
Effexor
Hydrochloride, Venlafaxine
Sila Venlafaxine
sila-venlafaxine
Trevilor
Vandral
venlafaxine
venlafaxine hydrochloride
Wy 45,030
Wy 45030
Wy-45,030
Wy-45030
Wy45,030
Wy45030

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.